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Compound of Interest

Compound Name:
2-Chloro-5-methylpyridine-3-

boronic acid

CAS No.: 913835-86-6

Cat. No.: B1350387

Get Quote

Physicochemical Profile & Molecular Weight
Analysis[1][2]
The molecular weight (MW) of 2-Chloro-5-methylpyridine-3-boronic acid is not a static

integer in experimental settings. While the theoretical value is precise, the "effective" weight

differs due to isotopic distribution and thermodynamic instability (boroxine formation).
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Parameter Technical Specification

Chemical Name 2-Chloro-5-methylpyridine-3-boronic acid

CAS Number

913835-86-6 (Primary); Note: Often confused

with isomer 2-chloro-3-methyl-5-boronic acid

(CAS 1003043-40-0)

Molecular Formula C₆H₇BClNO₂

Average Molecular Weight 171.39 g/mol

Monoisotopic Mass 171.0258 Da

Physical State White to off-white powder

Solubility
Soluble in DMSO, DMF, MeOH; Poorly soluble

in non-polar hydrocarbons

Mass Spectrometry & Isotopic Signature
For researchers using LC-MS for characterization, the "Average MW" is insufficient. You must

look for the specific isotopic envelope created by the interplay of Chlorine (³⁵Cl/³⁷Cl) and Boron

(¹⁰B/¹¹B).

Chlorine Effect: The ³⁵Cl:³⁷Cl ratio is approximately 3:1.

Boron Effect: The ¹⁰B:¹¹B ratio is approximately 1:4.

This creates a distinct "box-like" split in the molecular ion peak, which serves as a fingerprint

for structural validation.
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Figure 1: Isotopic distribution logic for MS identification. The M+2 peak is significant due to ³⁷Cl.

Stability & Stoichiometry: The "Variable Weight"
Problem
A common pitfall in drug development is assuming the commercial powder is 100% monomeric

boronic acid. In reality, boronic acids exist in a dynamic equilibrium with their dehydrated trimer

form, the boroxine.

Boroxine Dehydration Cycle
Monomer MW: 171.39 g/mol

Boroxine (Anhydride) MW: 459.11 g/mol (Effective monomer equivalent: ~153.04 g/mol )

Implication: If your sample has partially dehydrated (common after storage in desiccators),

weighing 171.4 mg may actually deliver more moles of boron reagent than calculated.

Conversely, high water content (hygroscopicity) dilutes the active mass.

Recommendation: Always characterize the material via ¹H-NMR in DMSO-d₆ before critical

reactions.

Monomer: Shows a broad singlet at

~8.0–9.0 ppm (2H, B(OH)₂).
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Boroxine: Lacks the OH signal; shifts in aromatic protons may be observed.

Synthesis & Experimental Protocols
Synthesis Pathway
The most reliable route to 2-Chloro-5-methylpyridine-3-boronic acid avoids direct

electrophilic substitution (which favors the 5-position) and instead uses Directed Ortho-

Lithiation (DoM) or Halogen-Lithium Exchange.

Protocol: Halogen-Lithium Exchange (from 3-Bromo precursor)

Starting Material: 3-Bromo-2-chloro-5-methylpyridine.

Reagent:n-Butyllithium (1.1 eq) or i-PrMgCl (TurboGrignard).

Conditions: THF, -78°C (Strict temperature control is vital to prevent "Scrambling" or

nucleophilic attack on the chloro-pyridine ring).

Quench: Triisopropyl borate (B(OiPr)₃).

Hydrolysis: Mild acidic workup (NH₄Cl or dilute HCl). Avoid strong acid to prevent

protodeboronation.

Optimized Suzuki-Miyaura Coupling Protocol
This specific boronic acid is prone to protodeboronation (loss of the B(OH)₂ group) because the

pyridine nitrogen can coordinate to the metal center or facilitate base-catalyzed hydrolysis.

Recommended Conditions:
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Component Reagent/Condition Rationale

Catalyst
Pd(dppf)Cl₂·DCM (3-5
mol%)

Bidentate ligand prevents
catalyst deactivation by
the pyridine nitrogen.

Base K₃PO₄ (2.0-3.0 eq)
Milder than Na₂CO₃; reduces

protodeboronation rates.

Solvent 1,4-Dioxane / Water (4:1)

Aqueous component promotes

transmetalation; Dioxane

solubilizes the heterocycle.

Temperature 80–90°C

High enough for activation, low

enough to minimize thermal

decomposition.

| Stoichiometry | 1.2 – 1.5 equivalents | Excess boronic acid is required to compensate for the

boroxine/deboronation loss described in Section 2. |
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Start: 2-Cl-5-Me-Py-3-B(OH)2
(Check Purity via NMR)

Mix with Aryl Halide
Solvent: Dioxane/H2O (4:1)

Add Base (K3PO4)
Avoid strong bases like NaOH

Add Pd(dppf)Cl2
(Inert Atmosphere)

Heat to 85°C
Monitor via LC-MS

Side Path: Protodeboronation
(Loss of Boron -> 2-Cl-5-Me-Py)

Overheating / High pH

Final Biaryl Product

Transmetalation & Red. Elim.

Click to download full resolution via product page

Figure 2: Optimized Suzuki coupling workflow highlighting the critical protodeboronation risk

point.

Handling & Storage Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Desiccation: Do not store with strong desiccants unless boroxine formation is acceptable.

Safety: Irritant. In case of contact, wash with copious water. The chloro-pyridine moiety can

be a sensitizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1350387?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

